molecular formula C4H6N2S B1344294 3-Isothiazolemethanamine CAS No. 40064-68-4

3-Isothiazolemethanamine

Cat. No. B1344294
CAS RN: 40064-68-4
M. Wt: 114.17 g/mol
InChI Key: FJGCCKCEAWBXCV-UHFFFAOYSA-N
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Description

3-Isothiazolemethanamine is a compound that falls within the broader class of isothiazoles, which are heterocyclic aromatic compounds characterized by a five-membered ring containing both nitrogen and sulfur atoms. The isothiazole ring system is known for its stability and the presence of reactive sites that make it a valuable scaffold in medicinal chemistry and organic synthesis .

Synthesis Analysis

The synthesis of isothiazoles, including derivatives such as this compound, can be achieved through various methods. A three-component strategy involving enaminoesters, fluorodibromoiamides/esters, and sulfur has been developed to synthesize thiazoles and isothiazoles with high selectivity . Another approach for the synthesis of isothiazoles is the metal- and catalyst-free formal [4 + 1] annulation via tandem C-O/C-S functionalization, which allows for the creation of 3,5-disubstituted/annulated isothiazoles under environmentally benign conditions . Additionally, the Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has been employed to synthesize a wide variety of isothiazoles .

Molecular Structure Analysis

Isothiazoles, including this compound, exhibit a heterocyclic aromatic system with distinct electronic properties. The molecular structure of isothiazoles is such that the 3-position is relatively inert, the 4-position is susceptible to electrophilic attack, and the 5-position is prone to nucleophilic attack . The presence of substituents on the isothiazole ring can significantly influence its reactivity and electronic properties, as demonstrated in the synthesis and study of 3-methyl-4-nitroisothiazole .

Chemical Reactions Analysis

Isothiazoles undergo various chemical reactions due to their reactive sites. Electrophilic substitution reactions are common at the 4-position, while the 5-position can be functionalized through nucleophilic attacks . The synthesis of 3,4,5-trisubstituted isothiazoles has been reported, with the compounds showing potential as antiviral agents . Additionally, the regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole have been explored, demonstrating the versatility of isothiazoles in organic synthesis .

Physical and Chemical Properties Analysis

The physicochemical properties of isothiazoles are characterized by their aromatic nature and the influence of the nitrogen and sulfur atoms within the ring. Ultraviolet, infrared, nuclear magnetic resonance, and mass spectra of isothiazoles have been studied to understand their properties better . For instance, the synthesis and experimental versus theoretical research on the spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole provided insights into the vibrational assignments, stability, and electronic transitions of the molecule .

Scientific Research Applications

Synthesis of Biologically Active Substances

Isothiazoles have been intensively studied due to their wide range of selective transformations and high biological activity. These derivatives can serve as effective new drugs and plant protection chemicals. Some isothiazoles have shown potential as synergists of bioactive substances, which is particularly important in applications such as cancer chemotherapy. This highlights the significance of isothiazoles in the synthesis of biologically active substances and their potential in lowering the doses of drugs used (Kletskov et al., 2019).

Antimicrobial Activity

Isothiazolones, a class of compounds related to isothiazoles, have shown significant antimicrobial activity and have been used as preservatives in various products. The relationship between the lipophilicity of certain isothiazolones and their antimicrobial activity has been explored, demonstrating the importance of structural features in their bioactivity (Rezaee et al., 2009).

Materials Science Applications

Isothiazoles have also found applications in materials science, such as in the development of novel organic pigments for corrosion control. The study by Yang and Ooij (2004) describes the use of plasma-treated triazole, a compound related to isothiazoles, as a novel paint pigment for corrosion control, showcasing the versatility of isothiazole derivatives in materials applications (Yang & Ooij, 2004).

Chemical Synthesis Methodologies

Research into isothiazoles has led to the development of new synthetic methodologies. For instance, the economically and environmentally sustainable synthesis of 2-aminobenzothiazoles in water demonstrates the potential for green chemistry approaches in the synthesis of isothiazole derivatives. This method highlights the efficiency and environmental benefits of using water as a solvent for chemical reactions (Zhang et al., 2011).

Safety and Hazards

3-Isothiazolemethanamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Biochemical Analysis

Biochemical Properties

3-Isothiazolemethanamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes with thiol groups at their active sites. This binding can lead to the formation of mixed disulfides, which can inhibit the activity of these enzymes . Additionally, this compound has been shown to interact with proteases, aldose reductase, and 5-hydroxytryptamine receptors, influencing their activity and function . These interactions highlight the compound’s potential as an inhibitor or modulator of enzyme activity, which can be leveraged in therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways by interacting with key enzymes and receptors involved in these processes . This modulation can lead to changes in gene expression, affecting the production of proteins and other biomolecules essential for cellular function. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzymes with thiol groups at their active sites through the formation of mixed disulfides . This inhibition can disrupt the normal function of these enzymes, leading to changes in cellular processes. Additionally, this compound can bind to specific receptors, such as 5-hydroxytryptamine receptors, altering their activity and downstream signaling pathways . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its effectiveness and changes in its impact on cellular function. Long-term studies have also indicated that this compound can have lasting effects on cellular processes, even after the compound has degraded . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects . Studies have shown that there is a threshold dose above which the compound can cause adverse effects, such as toxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the appropriate use of this compound in therapeutic applications and experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its interaction with metabolic enzymes that catalyze the conversion of substrates into products essential for cellular function . These interactions can influence the overall metabolic flux within the cell, affecting the levels of metabolites and the efficiency of metabolic processes. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell . Additionally, binding proteins can influence the accumulation and distribution of this compound within different cellular compartments . These transport and distribution mechanisms are critical for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These signals ensure that the compound reaches its intended site of action within the cell, where it can exert its effects on cellular processes . The localization of this compound within specific subcellular compartments can impact its activity and function, highlighting the importance of understanding these localization mechanisms for its effective use in research and therapeutic applications.

properties

IUPAC Name

1,2-thiazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-3-4-1-2-7-6-4/h1-2H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGCCKCEAWBXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627215
Record name 1-(1,2-Thiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40064-68-4
Record name 1-(1,2-Thiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-thiazol-3-yl)methanamine
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